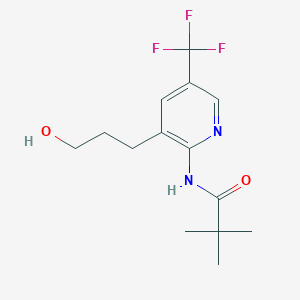
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Übersicht
Beschreibung
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C14H19F3N2O2 and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide is a compound of increasing interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Empirical Formula : C14H19F3N2O
- Molecular Weight : 304.31 g/mol
- CAS Number : 112110-07-3
- PubChem ID : 329772414
The presence of the trifluoromethyl group and the hydroxypropyl substituent contributes to its lipophilicity and potential for bioactivity.
Research indicates that compounds with a pyridine core, particularly those substituted with trifluoromethyl groups, often exhibit interactions with various biological targets, including enzymes and receptors. The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to energy metabolism and cell growth.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF7 (Breast cancer) | 8.7 | |
| HeLa (Cervical cancer) | 15.3 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to the control group, highlighting its potential as an effective therapeutic agent in oncology. -
Study on Pharmacokinetics :
A pharmacokinetic study revealed that the compound has favorable absorption characteristics, with a bioavailability of approximately 75% after oral administration in rodent models. This suggests good potential for clinical application.
Eigenschaften
IUPAC Name |
N-[3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,4-6H2,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXUREANVNEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















